molecular formula C12H9FS B1607606 4-(4-Fluorophenyl)thiophenol CAS No. 200958-13-0

4-(4-Fluorophenyl)thiophenol

Cat. No.: B1607606
CAS No.: 200958-13-0
M. Wt: 204.26 g/mol
InChI Key: HKHDKANLOZASGR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)thiophenol is an organic compound with the molecular formula C12H9FS. It is a thiol derivative, characterized by the presence of a fluorine atom on the phenyl ring and a thiol group attached to the benzene ring. This compound is known for its applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Fluorophenyl)thiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride. The process typically includes the following steps :

    Reaction with Sodium Hydrogen Sulfite: 4-fluorobenzenesulfonyl chloride is reacted with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate.

    Reduction with Sulfur Dioxide: The sodium 4-fluorobenzenesulfinate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide.

    Reduction with Sodium Borohydride: Finally, the 4,4’-difluorodiphenyl disulfide is reduced with sodium borohydride in a water-miscible inert organic solvent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-(4-Fluorophenyl)thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and protein function. This interaction is crucial in its role as a precursor for pharmaceutical compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenethiol
  • 4-Mercaptofluorobenzene
  • 4-Fluorobenzenesulfonyl chloride

Uniqueness

4-(4-Fluorophenyl)thiophenol is unique due to the presence of both a fluorine atom and a thiol group on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

4-(4-fluorophenyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDKANLOZASGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374659
Record name 4-(4-Fluorophenyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200958-13-0
Record name 4-(4-Fluorophenyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.95 grams, 25 mmole) was added in portions to a stirred solution of 4'-fluorobiphenyl-4-sulfonylchloride (2.7 grams, 10 mmole) in tetrahydrofuran (75 mL). The resulting mixture was heated at reflux for 4 hours, cooled in an ice bath and quenched by addition of 10% aqueous sulfuric acid solution (100 mL). After stirring for 30 minutes, the mixture was filtered through Celite™ and the tetrahydrofuran was removed under vacuum. The residue was diluted with water and extracted with diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate and concentrated under vacuum to a solid. Trituration of the solid with diethyl ether, removal of insoluble material by filtration and concentrated of the filtrate provided the title compound as a yellow solid (1.4 grams, 69%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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